

Protocol for dissolving and preparing (+)-Xestospongin B solutions.

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Compound of Interest

Compound Name: (+)-Xestospongin B

Cat. No.: B570710

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Application Notes and Protocols for (+)-Xestospongin B

For Researchers, Scientists, and Drug Development Professionals

(+)-Xestospongin B is a potent and cell-permeant competitive antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R).^{[1][2][3]} This macrocyclic bis-1-oxaquinolizidine alkaloid, originally isolated from the marine sponge *Xestospongia exigua*, is a valuable tool for studying intracellular calcium (Ca²⁺) signaling pathways mediated by IP3.^{[1][2][3]} By blocking the IP3R, **(+)-Xestospongin B** prevents the release of Ca²⁺ from the endoplasmic reticulum (ER), thereby allowing for the investigation of the roles of IP3-mediated Ca²⁺ signaling in various cellular processes.

Chemical Properties and Storage

Property	Value	Reference
Molecular Formula	C ₂₈ H ₅₀ N ₂ O ₂	[4]
Molecular Weight	446.71 g/mol	[5]
Appearance	Solid	N/A
Storage (Solid)	Store in a sealed container in a cool, dry place.	[5]
Storage (Stock Solution)	Store at -20°C for up to several months.	[5]

Solubility and Preparation of Stock Solutions

Stock solutions of **(+)-Xestospongine B** are typically prepared in dimethyl sulfoxide (DMSO).[1] Based on data for the related compound (-)-Xestospongine C, solubility in ethanol is also possible.[5]

Solvent	Concentration	Notes	Reference
DMSO	Up to 2 mM	Confirmed solvent for Xestospongine B stock solutions.	[1][5]
Ethanol	Up to 2 mM	Based on solubility data for (-)-Xestospongine C.	[5]

Protocol for Preparation of a 2 mM Stock Solution of (+)-Xestospongine B in DMSO

Materials:

- **(+)-Xestospongine B** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature.
- Weigh the **(+)-Xestospongine B**: In a sterile microcentrifuge tube, carefully weigh out the desired amount of **(+)-Xestospongine B**. For example, to prepare 1 mL of a 2 mM stock solution, weigh out 0.8934 mg of **(+)-Xestospongine B** (Molecular Weight = 446.71 g/mol).
- Add DMSO: Add the appropriate volume of DMSO to the tube containing the solid **(+)-Xestospongine B**.
- Dissolve the Compound:
 - Vortex the solution vigorously for 1-2 minutes.
 - If the compound does not fully dissolve, warm the tube to 37°C for a few minutes and vortex again.^[5]
 - For enhanced solubility, sonicate the solution in an ultrasonic bath for a short period.^[5]
- Aliquot and Store: Once the **(+)-Xestospongine B** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Experimental Protocol: Inhibition of IP3-Mediated Calcium Release in Cultured Cells

This protocol provides a general guideline for treating cultured cells with **(+)-Xestospongine B** to inhibit IP3-mediated Ca²⁺ release. The final concentration and incubation time should be optimized for the specific cell type and experimental design.

Materials:

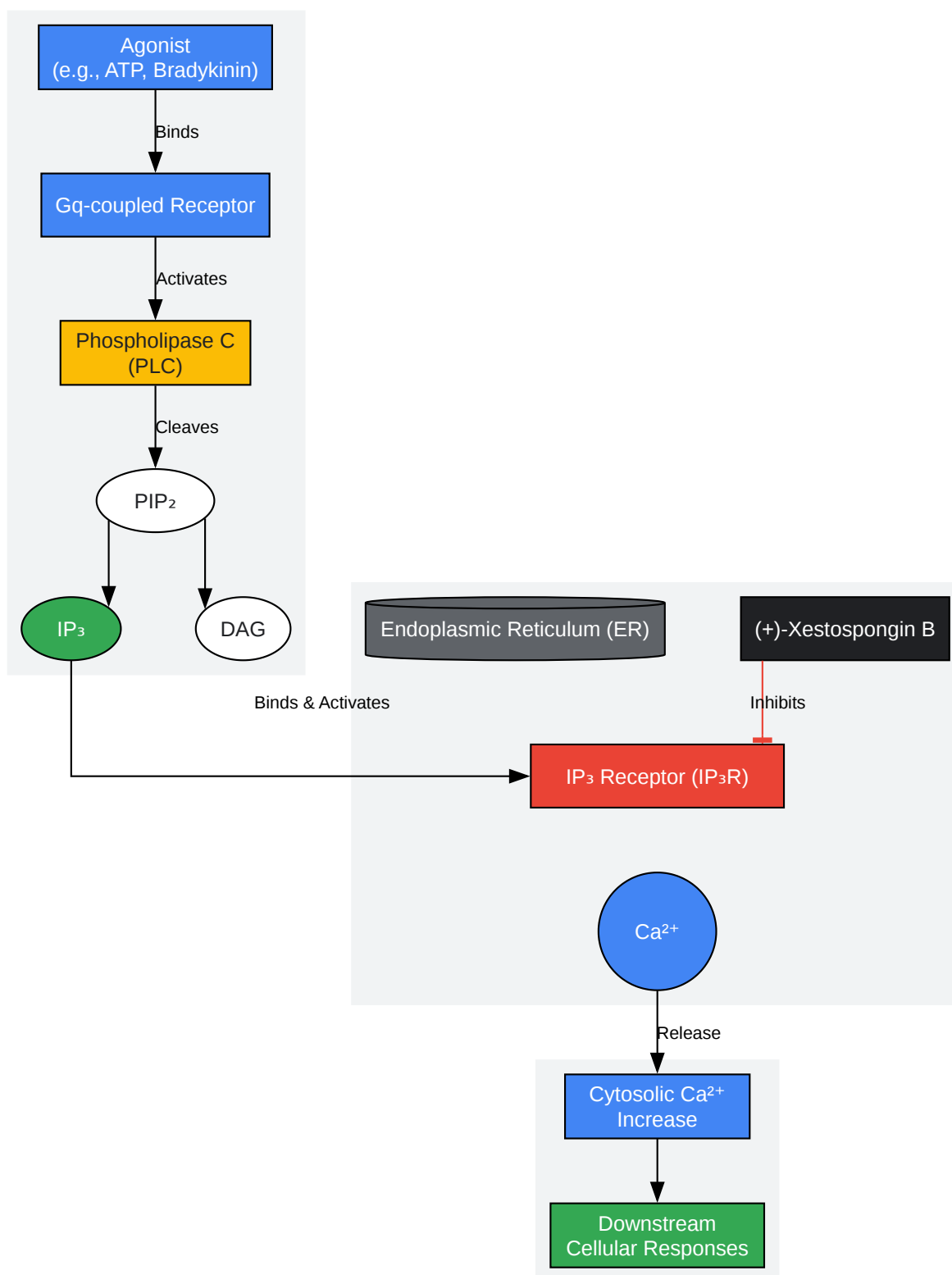
- Cultured cells of interest
- Complete cell culture medium
- 2 mM **(+)-Xestospongine B** stock solution in DMSO
- Phosphate-buffered saline (PBS) or other appropriate buffer
- Agonist to induce IP3 production (e.g., ATP, carbachol, bradykinin)
- Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
- Fluorescence microscope or plate reader

Procedure:

- **Cell Seeding:** Seed the cells on an appropriate culture vessel (e.g., glass-bottom dishes, 96-well plates) and allow them to adhere and grow to the desired confluency.
- **Preparation of Working Solution:** Dilute the 2 mM **(+)-Xestospongine B** stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 μ M working solution, add 5 μ L of the 2 mM stock solution to 995 μ L of cell culture medium.
- **Pre-incubation with (+)-Xestospongine B:**
 - Remove the existing culture medium from the cells.
 - Add the prepared **(+)-Xestospongine B** working solution to the cells.
 - Incubate the cells for a predetermined period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator to allow for cell permeation and receptor binding.
- **Loading with Calcium Indicator (if not already done):** Follow the manufacturer's protocol for loading the cells with the chosen calcium indicator dye. This can sometimes be done concurrently with the inhibitor pre-incubation.

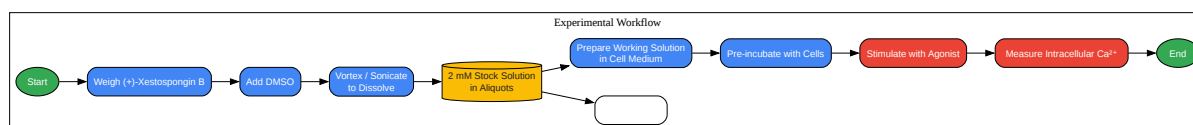
- Stimulation and Measurement:
 - Wash the cells with a suitable buffer to remove excess dye and inhibitor from the extracellular space.
 - Add the agonist of choice to stimulate the Gq-coupled receptor and induce IP3 production.
 - Immediately begin recording intracellular calcium levels using a fluorescence microscope or plate reader.
- Data Analysis: Analyze the changes in fluorescence intensity to determine the effect of **(+)-Xestospongin B** on agonist-induced calcium release. Compare the response of treated cells to untreated (vehicle control) cells.

Visualizations



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Caption: Signaling pathway of IP₃-mediated calcium release and its inhibition by **(+)-Xestospongine B**.



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Caption: Workflow for preparing **(+)-Xestospongine B** solutions and their application in cell-based assays.

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